methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
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Description
This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . It has been evaluated for its DNA intercalation activities as an anticancer agent .
Synthesis Analysis
The synthesis of such compounds involves the design and creation of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold .Chemical Reactions Analysis
This compound has shown to intercalate DNA, which is a type of reaction where a molecule is inserted between two other molecules .Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its normal structure and function . This disruption can inhibit the replication and transcription processes of the DNA, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription . This can lead to cell cycle arrest and apoptosis, or programmed cell death . The compound may also affect the expression of various genes, including those involved in cell survival and apoptosis .
Pharmacokinetics
In silico admet profiles suggest that it has potential as an anticancer agent
Result of Action
The compound’s interaction with DNA can result in a variety of molecular and cellular effects. These include inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis . The compound has shown potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-13(2)19-24-25-20-21(29)26(16-6-4-5-7-17(16)27(19)20)12-18(28)23-15-10-8-14(9-11-15)22(30)31-3/h4-11,13H,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQZXDCGUFPSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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